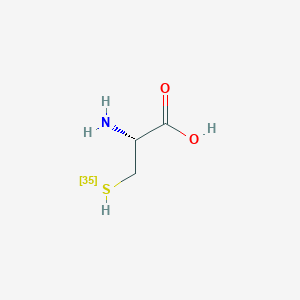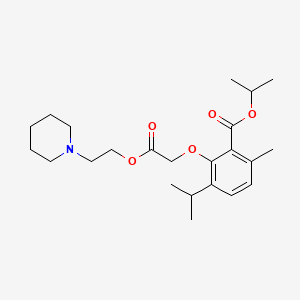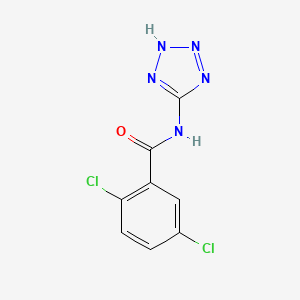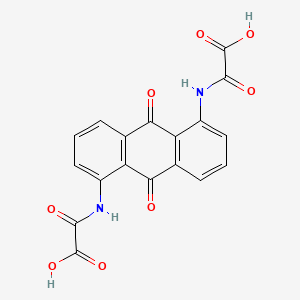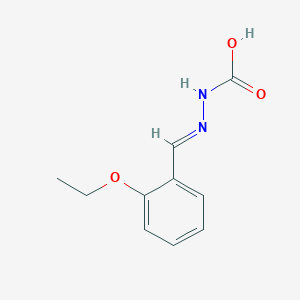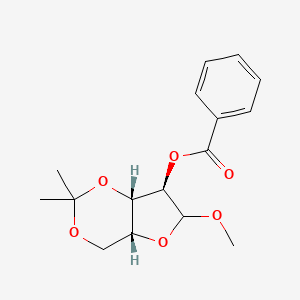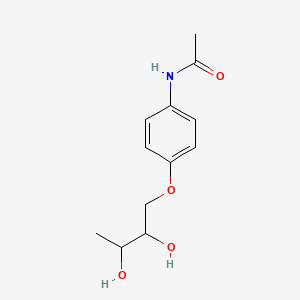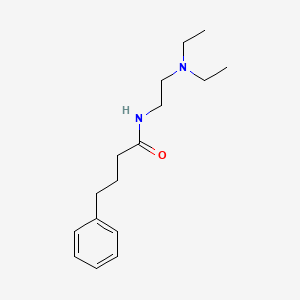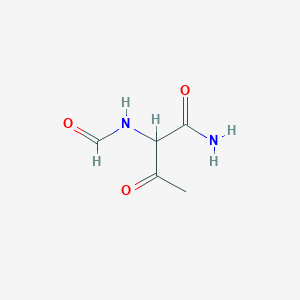
Butanamide, 2-(formylamino)-3-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide,2-(formylamino)-3-oxo-(9ci) is a chemical compound that belongs to the class of monocarboxylic acid amides. It is obtained by the formal condensation of butanoic acid and ammonia . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide,2-(formylamino)-3-oxo-(9ci) can be achieved through several methods. One common method involves the use of 2-aminobutyric acid as a raw material, which is split by means of a chiral reagent to obtain an intermediate. This intermediate undergoes amidation to produce the desired compound . Another method involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia, followed by extraction and separation using an organic solvent .
Industrial Production Methods: Industrial production of Butanamide,2-(formylamino)-3-oxo-(9ci) typically involves large-scale synthesis techniques that ensure high yield and cost-effectiveness. The use of chiral reagents and organic solvents in the synthesis process helps in achieving the desired purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Butanamide,2-(formylamino)-3-oxo-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) include ammonia, chiral reagents, and organic solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Butanamide,2-(formylamino)-3-oxo-(9ci) depend on the specific reaction conditions and reagents used. These products are often intermediates that can be further processed for various applications.
Applications De Recherche Scientifique
Butanamide,2-(formylamino)-3-oxo-(9ci) has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in organic synthesis. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its potential therapeutic properties. In industry, it is used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of Butanamide,2-(formylamino)-3-oxo-(9ci) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Butanamide,2-(formylamino)-3-oxo-(9ci) can be compared with other similar compounds, such as 2-amino-N,N,3-trimethyl-butanamide and 2-amino-N,4-dihydroxy-butanamide. These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of Butanamide,2-(formylamino)-3-oxo-(9ci) lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications .
Conclusion
Butanamide,2-(formylamino)-3-oxo-(9ci) is a versatile compound with significant potential in various scientific fields. Its unique structure and properties make it a valuable subject of study and application in chemistry, biology, medicine, and industry. The synthesis, reactions, and applications of this compound continue to be areas of active research and development.
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
2-formamido-3-oxobutanamide |
InChI |
InChI=1S/C5H8N2O3/c1-3(9)4(5(6)10)7-2-8/h2,4H,1H3,(H2,6,10)(H,7,8) |
Clé InChI |
OJYVJEFROCGLHP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)N)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


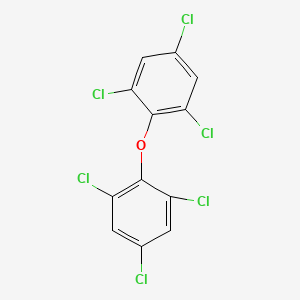
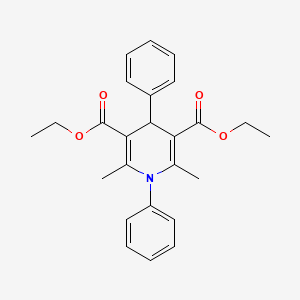
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
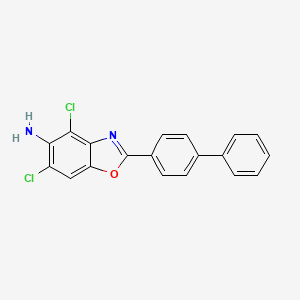
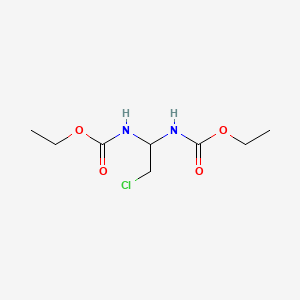
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
